![molecular formula C13H17NO5 B11777885 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11777885.png)
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C13H17NO5. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a tetrahydrofuro[3,2-c]pyridine core, which is a fused bicyclic system containing both furan and pyridine rings.
Vorbereitungsmethoden
The synthesis of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrofuro[3,2-c]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Analyse Chemischer Reaktionen
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical processes, potentially interacting with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid include:
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid: This compound has a thieno ring instead of a furo ring.
N-Boc-pyrrolidine-3-carboxylic acid: This compound features a pyrrolidine ring and is used in similar synthetic applications.
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Another similar compound with a pyrrolidine ring, used in the synthesis of chiral molecules.
These compounds share the Boc protecting group but differ in their core structures, leading to variations in their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-furo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-5-4-10-8(6-14)9(7-18-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
BIKQSHZRNVQLNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


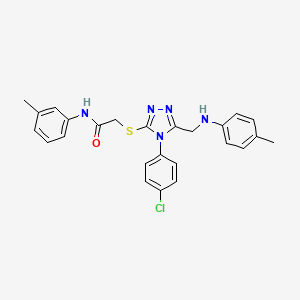
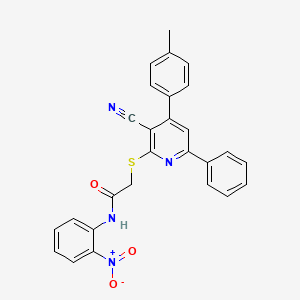
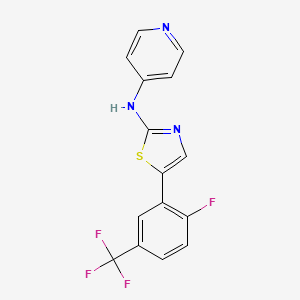
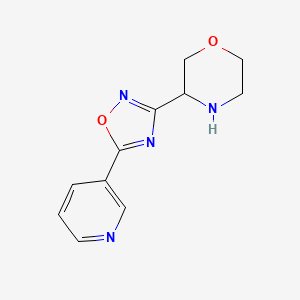
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
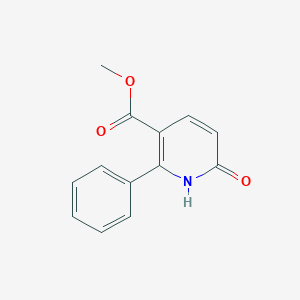
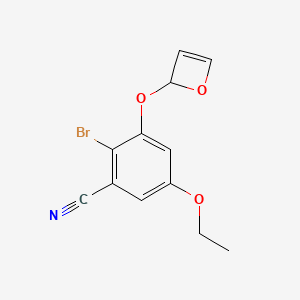
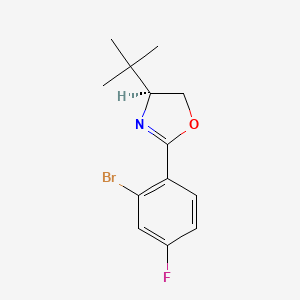

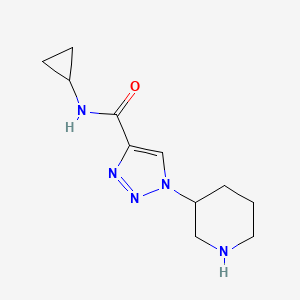
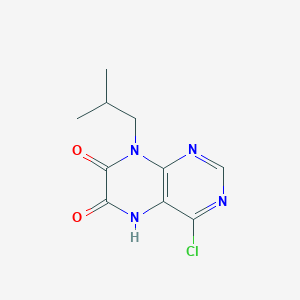
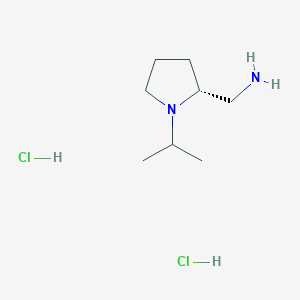
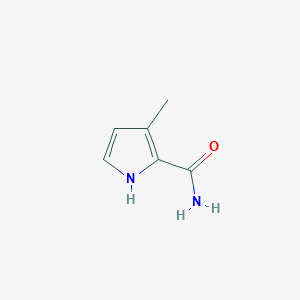
![1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)
